1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

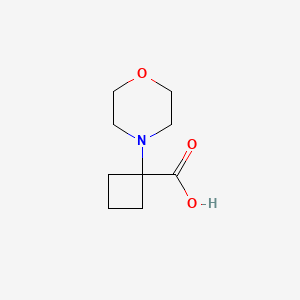

“1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250633-44-3 . It has a molecular weight of 185.22 and its IUPAC name is 1-(4-morpholinyl)cyclobutanecarboxylic acid .

Molecular Structure Analysis

The molecular formula of “1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid” is C9H15NO3 . The InChI Code is 1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted density of 1.287±0.06 g/cm3 and a predicted boiling point of 319.4±27.0 °C .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Synthesis of Heterocycles

Research by Brunner, Maas, and Klärner (2005) highlights the use of morpholino derivatives in cycloaddition reactions, particularly focusing on the regioselective [3+2] cycloaddition with electrophilic azides to form triazoles. These reactions are crucial for synthesizing heterocyclic compounds, which have applications in developing pharmaceuticals and agrochemicals (Brunner, Maas, & Klärner, 2005).

Building Blocks in Hetero- and Carbo-cyclization Processes

A study by Barluenga et al. (1988) demonstrates the utility of 2-morpholinobuta-1,3-diene as a building block in hetero- and carbo-cyclization processes, leading to the synthesis of oxan-4-ones, 4-morpholinotetrahydropyridines, and 4-acetyl-1-morpholinocyclohexene derivatives. These compounds are significant for their diastereoselective synthesis, showcasing the versatility of morpholino derivatives in organic synthesis (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).

Crystal Structure and Physical Properties

Research on oxime derivatives, including morpholin groups by Dinçer et al. (2005), provides insights into the crystal structure and physical properties of compounds containing cyclobutane rings and morpholin groups. These structural analyses contribute to a deeper understanding of the chemical and physical properties of morpholine derivatives, which is crucial for their application in materials science and pharmaceutical development (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Fluorinated Analogues Synthesis

Mykhailiuk, Radchenko, and Komarov (2010) focused on the synthesis of a new fluorinated analogue of 1-aminocyclobutane-1-carboxylate, using a morpholino derivative. This research highlights the potential of morpholino derivatives in synthesizing fluorinated analogues, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity (Mykhailiuk, Radchenko, & Komarov, 2010).

Antiproliferative Activity

A study by Lu et al. (2021) on the synthesis and crystal structure of a molecule with antiproliferative activity emphasizes the role of morpholino derivatives in medicinal chemistry, particularly in the development of cancer therapeutics. The compound exhibited significant inhibitory activity against some cancer cell lines, showcasing the therapeutic potential of morpholino-containing compounds (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Eigenschaften

IUPAC Name |

1-morpholin-4-ylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXVTCOQZWFRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)

![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2648781.png)

![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)

![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)